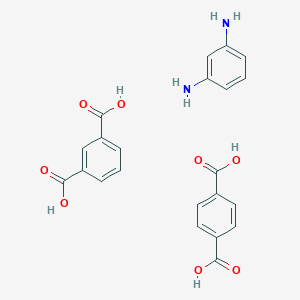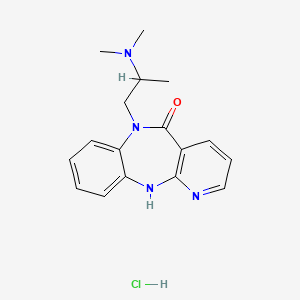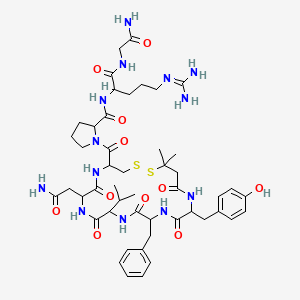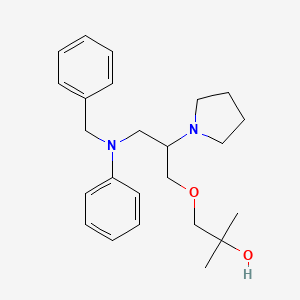
5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Properties : A study by Akbari et al. (2008) described the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with a similar structure. This compound showed significant inhibition of bacterial and fungal growth, highlighting its antimicrobial potential (Akbari et al., 2008).
Herbicidal Activity : Research by Hamper et al. (1995) on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which are structurally related to 5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide, revealed significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies (Hamper et al., 1995).
Antiobesity Potential : A study on diaryl dihydropyrazole-3-carboxamides, similar in structure to the compound , showed significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. This suggests potential applications in antiobesity treatments (Srivastava et al., 2007).
Antitumor Activities : Xin (2012) reported the synthesis of a compound with a similar structure, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, and its good antitumor activities, suggesting a potential application in cancer research (Xin, 2012).
Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrating some anti-tobacco mosaic virus activity. This indicates a potential use in antiviral research (Chen et al., 2010).
Molecular Structure and Characterization
Crystal Structure Analysis : Guo et al. (2015) conducted a study on a compound containing the 4-chlorophenyl moiety, revealing insights into its molecular configuration and intermolecular hydrogen bonds through X-ray crystallography (Guo et al., 2015).
Comparison of Observed and Theoretical Structures : A study by Kerru et al. (2019) compared the crystal and molecular structure of a similar compound with theoretical models, providing valuable insights into the structure and potential applications of such compounds (Kerru et al., 2019).
properties
Product Name |
5-(4-chlorophenyl)-N-(2-furanylmethyl)-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C15H11ClN2O3 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3/c16-11-5-3-10(4-6-11)14-8-13(18-21-14)15(19)17-9-12-2-1-7-20-12/h1-8H,9H2,(H,17,19) |
InChI Key |
WOGSIOPIATXPQR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)










